molecular formula C6H10F3NS B6328790 2-[(Trifluoromethio)methyl]pyrrolidine, 98% CAS No. 1262412-75-8

2-[(Trifluoromethio)methyl]pyrrolidine, 98%

Cat. No. B6328790
CAS RN: 1262412-75-8
M. Wt: 185.21 g/mol
InChI Key: SPNFBRQPUJJSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tipranavir, which involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF, has been described .


Molecular Structure Analysis

The molecular structure of 2-[(Trifluoromethio)methyl]pyrrolidine is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethio group is attached to the pyrrolidine ring .

Scientific Research Applications

2-[(Trifluoromethio)methyl]pyrrolidine, 98% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of heterocyclic compounds, such as pyrrolidine derivatives, and in the synthesis of other organic compounds.

Advantages and Limitations for Lab Experiments

2-[(Trifluoromethio)methyl]pyrrolidine, 98% has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a highly reactive compound, making it an ideal starting material for the synthesis of other compounds. However, 2-[(Trifluoromethio)methyl]pyrrolidine, 98% is not suitable for use in experiments involving human subjects, due to its potential to react with other compounds.

Future Directions

The future of 2-[(Trifluoromethio)methyl]pyrrolidine, 98% is promising, as it can be used as an intermediate in the synthesis of a variety of compounds. It can also be used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, 2-[(Trifluoromethio)methyl]pyrrolidine, 98% can be used in the synthesis of heterocyclic compounds, such as pyrrolidine derivatives. Furthermore, 2-[(Trifluoromethio)methyl]pyrrolidine, 98% can be used in the development of new compounds for use in scientific research.

Synthesis Methods

2-[(Trifluoromethio)methyl]pyrrolidine, 98% is synthesized by the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) and pyrrolidine in the presence of triethylamine (TEA) as a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction temperature is maintained at 0-5°C. The reaction yields 2-[(Trifluoromethio)methyl]pyrrolidine, 98% in a yield of up to 98%.

properties

IUPAC Name

2-(trifluoromethylsulfanylmethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFBRQPUJJSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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